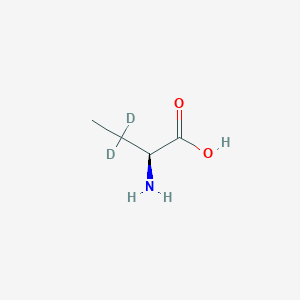

L-2-Aminobutyric-3,3-D2 acid

Descripción general

Descripción

L-2-Aminobutyric-3,3-D2 Acid is a compound with the molecular formula C4H7D2NO2 . It is an unnatural amino acid that is a key intermediate for the synthesis of several important pharmaceuticals .

Synthesis Analysis

The synthesis of L-2-Aminobutyric acid (L-ABA) can be achieved by chemical synthesis or enzymatic conversion . In a study, Escherichia coli THR strain with a modified pathway for threonine-hyperproduction was engineered via deletion of the rhtA gene from the chromosome. To redirect carbon flux from 2-ketobutyrate (2-KB) to L-ABA, the ilvIH gene was deleted to block the L-isoleucine pathway .Molecular Structure Analysis

The molecular structure of L-2-Aminobutyric-3,3-D2 Acid consists of 4 Carbon atoms, 7 Hydrogen atoms, 2 Deuterium atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Chemical Reactions Analysis

The production of L-2-Aminobutyric acid (L-ABA) involves various chemical reactions. For instance, in the metabolic engineering approach, the carbon flux is redirected from 2-ketobutyrate (2-KB) to L-ABA by deleting the ilvIH gene to block the L-isoleucine pathway .Physical And Chemical Properties Analysis

The average mass of L-2-Aminobutyric-3,3-D2 Acid is 105.132 Da, and its Monoisotopic mass is 105.075882 Da .Aplicaciones Científicas De Investigación

Precursor for Pharmaceutical Manufacturing

L-2-Aminobutyric acid (L-ABA) is an essential precursor as an unnatural chiral amino acid in pharmaceutical manufacturing . It can serve as an intermediate for the manufacture of several important drugs .

Production of Anti-Tuberculosis Drug Ethambutol

L-ABA can be used in the synthesis of the anti-tuberculosis drug ethambutol . Ethambutol is a medication primarily used to treat tuberculosis .

Production of Anti-Epilepsy Drug Levetiracetam

L-ABA is also used in the production of the anti-epilepsy drug levetiracetam . Levetiracetam is an anticonvulsant medication used to treat epilepsy .

Microbial Fermentation for Enzyme Production

Microbial fermentation for enzyme production and then whole-cell catalysis for L-ABA production have huge potential for industrial application . The catalytic capacities of cells are directly related to the fermentation process .

Receptor Antagonist

L-ABA acts as a receptor antagonist . In pharmacology, an antagonist is a substance that interferes with or inhibits the physiological action of another .

Chiral Reagent

L-ABA is used as a chiral reagent . A chiral reagent is a single enantiomer that brings chiral information to the substrate .

Determination of Substrate of Glutamyl Cysteine Acid Synthase

L-ABA is used in the determination of substrate of glutamyl cysteine acid synthase . Glutamyl cysteine acid synthase is an enzyme that catalyzes the first step in the synthesis of glutathione .

Drug Intermediate

L-ABA is also utilized as a drug intermediate . In pharmaceutical chemistry, an intermediate is a substance formed in a middle step of a chemical reaction between reactants and the desired end product .

Mecanismo De Acción

Target of Action

The primary target of L-2-Aminobutyric-3,3-D2 acid (L-ABA) is L-Threonine deaminase (L-TD) , an enzyme found in Escherichia coli K12 . This enzyme plays a crucial role in the biosynthesis of L-ABA .

Mode of Action

L-ABA interacts with its target, L-TD, through a process of directed evolution and rational design . This process enhances the endurance of L-TD to heat treatment, thereby improving its functionality . The half-life of the mutant L-TD at 42 °C increased from 10 to 210 minutes, a 20-fold increase compared to the wild-type L-TD .

Biochemical Pathways

L-ABA can be biosynthesized by transamination using transaminase or by reductive amination using L-amino dehydrogenase from α-ketobutyric acid, which was deaminised from L-threonine by threonine deaminase . The reductive amination process has a favorable reaction equilibrium and less or even no byproduct contamination .

Pharmacokinetics

It is known that l-aba is a non-proteogenic amino acid commonly found in human kidney and liver tissues .

Result of Action

The result of the interaction between L-ABA and L-TD is an increased productivity of L-ABA and total turnover number of NAD+/NADH in a one-pot system . The biosynthesis of L-ABA and total turnover number of NAD+/NADH were 0.993 M and 16,469, respectively .

Action Environment

The action of L-ABA is influenced by environmental factors such as temperature. The thermostability of L-TD is enhanced to improve its endurance to heat treatment . This allows for a higher productivity of L-ABA and total turnover number of coenzyme .

Direcciones Futuras

The demand for L-2-Aminobutyric acid (L-ABA) as a key drug intermediate has greatly increased in recent years. There is considerable motivation to establish an effective and pollution-free method for its production . The development of a fermentation strategy to enhance the catalytic efficiency of recombinant Escherichia coli for L-2-aminobutyric acid production is a promising approach .

Propiedades

IUPAC Name |

(2S)-2-amino-3,3-dideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1/i2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-NFTRXVFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)

![9,9-Bis[4-(pyrenyl)phenyl]-9H-fluorene](/img/structure/B1381228.png)

![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)

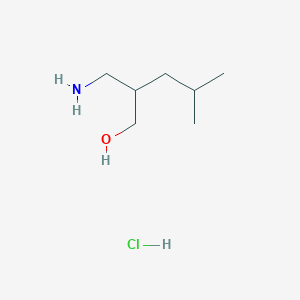

![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)

![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)